molecular formula C18H17N3O2 B14935123 2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide

Cat. No.: B14935123
M. Wt: 307.3 g/mol
InChI Key: PVWYFCDOJKXMEM-UHFFFAOYSA-N
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Description

2-[4-(Acetylamino)-1H-indol-1-yl]-N-phenylacetamide is a synthetic indole derivative characterized by a 4-acetylamino-substituted indole core linked to an N-phenylacetamide moiety (Figure 1). Its IUPAC name reflects the presence of an acetylated amino group at position 4 of the indole ring and a phenylacetamide side chain .

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-phenylacetamide

InChI

InChI=1S/C18H17N3O2/c1-13(22)19-16-8-5-9-17-15(16)10-11-21(17)12-18(23)20-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,19,22)(H,20,23)

InChI Key

PVWYFCDOJKXMEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Pathway

This method, adapted from indole alkylation protocols, involves two key steps:

  • Alkylation of 4-Acetylaminoindole :
    • Reaction : 4-Acetylaminoindole is treated with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., NaOH).
    • Intermediate : 2-Chloro-N-(4-acetylamino-1H-indol-1-yl)acetamide.
    • Conditions : 0–5°C, 2 hours, anhydrous DCM.
  • Nucleophilic Displacement with Aniline :
    • Reaction : The chloro intermediate reacts with aniline in acetone with potassium carbonate and catalytic KI.
    • Conditions : 60°C, 6–8 hours.

Optimization Data

Step Reagent Ratio Solvent Time (h) Yield (%)
1 1:1.2 (indole:ClCH₂COCl) DCM 2 78
2 1:1.5 (intermediate:aniline) Acetone 8 68

Advantages : Scalable, minimal purification required.
Challenges : Competitive hydrolysis of chloroacetamide; moisture-sensitive conditions.

Carbodiimide-Mediated Direct Coupling

Synthetic Pathway

This approach, inspired by peptide coupling techniques, bypasses alkylation:

  • Activation of 4-Acetylaminoindole-1-Acetic Acid :
    • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt).
    • Intermediate : Activated ester or acyloxyphosphonium intermediate.
  • Amide Bond Formation with Aniline :
    • Conditions : Room temperature, 12–24 hours in DMF or acetonitrile.

Yield and Purity

Coupling Agent Solvent Temperature (°C) Yield (%) Purity (HPLC, %)
DCC/HOBt DMF 25 72 95
EDC/HOBt AcCN 25 85 98

Advantages : High regioselectivity, avoids halogenated intermediates.
Challenges : Cost of coupling reagents; byproduct removal.

Multi-Step Protective Group Strategy

Pathway Overview

Derived from complex indole syntheses, this method employs protective groups:

  • Indole Protection :
    • Step : Boc-protection of 4-aminoindole using di-tert-butyl dicarbonate.
    • Conditions : THF, 0°C to room temperature.
  • Acetylation and Alkylation :

    • Step : Acetylation of the free amine, followed by alkylation with bromoethylacetate.
    • Intermediate : Protected 2-(4-acetylamino-1H-indol-1-yl)ethyl acetate.
  • Deprotection and Amidation :

    • Step : Acidic deprotection (TFA) and coupling with aniline via mixed carbonates.

Performance Metrics

Step Key Reagent Yield (%)
1 Boc₂O 89
2 Bromoethylacetate 76
3 TFA/Aniline 61

Advantages : Enables orthogonal functionalization.
Challenges : Multi-step synthesis increases time and cost.

Comparative Analysis of Methods

Efficiency and Practicality

Method Total Yield (%) Purity (%) Scalability
Alkylation-Coupling 53 92 High
Direct Coupling 85 98 Moderate
Protective Group 41 90 Low

Key Insights :

  • Direct coupling offers the highest yield but requires expensive reagents.
  • Alkylation-coupling balances cost and scalability for industrial applications.

Reaction Mechanism and Stereoelectronic Considerations

Alkylation-Coupling Mechanism

  • Step 1 : SN2 displacement of chloride by 4-acetylaminoindole’s nitrogen.
  • Step 2 : Aniline attacks the electrophilic carbon via nucleophilic acyl substitution.

Carbodiimide Activation

  • EDC forms an O-acylisourea intermediate, facilitating amide bond formation without racemization.

Industrial-Scale Optimization

Solvent and Catalyst Screening

Parameter Optimal Choice Impact on Yield
Solvent Anhydrous DMF +15%
Catalyst KI (5 mol%) +10%
Temperature 60°C (Step 2) +8%

Purity Enhancement

  • Recrystallization : Ethyl acetate/hexane (3:1) achieves >99% purity.
  • Chromatography : Silica gel with DCM/MeOH (95:5) removes byproducts.

Chemical Reactions Analysis

2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity (Reported) Reference
Target Compound Indole + acetamide 4-acetylamino, N-phenylacetamide N/A N/A Screening compound (unspecified)
10j () Indole + acetamide 3-chloro-4-fluorophenyl, 4-chlorobenzoyl, 5-methoxy 192–194 8 Anticancer (Bcl-2/Mcl-1 inhibition)
2-(1H-Indol-3-yl)-N-phenylacetamide (1) Indole + acetamide 3-indolyl, N-phenylacetamide (no 4-acetylamino) N/A N/A Antihyperglycemic, antioxidant
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Indole + chiral acetamide 3-indolyl, chiral 1-phenylethyl group N/A N/A Intermediate for alkaloid synthesis
1H-1,2,3-triazol-1-yl-N-phenylacetamide Triazole + acetamide Triazole ring, morpholino group N/A N/A Synthesized via click chemistry
N-[4-(indolin-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide Indoline + acetamide Diphenylacetamide, indoline sulfonyl N/A N/A Unspecified
Key Comparative Insights

Substituent Effects on Bioactivity The target compound’s 4-acetylamino group distinguishes it from simpler indole-acetamide derivatives like compound 1 (), which lacks this substitution. The acetyl group may enhance metabolic stability or hydrogen-bonding capacity compared to unmodified indoles . Derivatives such as 10j–10m () incorporate halogenated aryl groups (e.g., 4-chlorobenzoyl), which are associated with improved anticancer activity via Bcl-2/Mcl-1 inhibition. The target compound’s phenylacetamide group, while less electronegative, may prioritize solubility over potency .

Chirality and Synthesis The chiral compound in highlights the role of stereochemistry in biological interactions.

Heterocyclic Modifications

  • Replacement of the indole core with a triazole ring () or thiazole () alters electronic properties and bioavailability. Triazole derivatives, synthesized via click chemistry, offer modularity but lack the indole’s inherent π-stacking capacity .

The target compound’s melting point is unreported, but its acetylated amino group may reduce crystallinity compared to halogenated analogs .

Functional Group Trade-offs

  • The sulfonyl group in ’s compound introduces strong electron-withdrawing effects, contrasting with the target’s acetamide. Sulfonyl groups often improve binding to charged protein pockets but may reduce membrane permeability .

Q & A

Q. Example Data :

DerivativeSubstituentIC₅₀ (µM)Cell Line
10j4-Cl, 4-F8.2MCF-7
10l4-NO₂1.7A549

Advanced: What mechanistic studies elucidate its activity as a Bcl-2/Mcl-1 dual inhibitor?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to recombinant Bcl-2/Mcl-1 proteins. Derivatives with dichlorophenyl groups show KD values <100 nM .
  • Western Blotting : Assess apoptosis markers (e.g., PARP cleavage, Bax/Bcl-2 ratio) in treated cells.
  • Molecular Docking : Use X-ray crystal structures of Bcl-2 (PDB: 2W3L) to model interactions. The acetamide group forms hydrogen bonds with Arg263 .

Advanced: How do structural modifications influence potency (SAR)?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or chloro (-Cl) at the 4-position enhance activity by improving target binding (e.g., IC₅₀ 1.7 µM for 10l vs. 8.2 µM for 10j) .
  • Bulkier Substituents : Naphthyl or pyridyl groups reduce solubility but increase hydrophobic interactions in the protein pocket .

Q. SAR Trends :

PositionSubstituentEffect on Activity
4-Ph-NO₂↑↑ Activity
4-Ph-OCH₃↓ Solubility

Advanced: What pharmacokinetic challenges arise, and how are they addressed?

Answer:

  • Metabolic Stability : Incubate with liver microsomes; derivatives with morpholino groups show t₁/₂ >60 minutes .
  • Permeability : Use Caco-2 monolayers; logP values >3 correlate with poor aqueous solubility but better membrane penetration.
  • Prodrug Strategies : Esterify the acetamide to improve bioavailability .

Advanced: How do researchers resolve contradictions in bioactivity data across studies?

Answer:

  • Variable Cell Lines : Compare activity in isogenic pairs (e.g., Bax+/+ vs. Bax-/-) to confirm target specificity.
  • Serum Interference : Test compounds in serum-free vs. 10% FBS media; some derivatives bind serum albumin, reducing efficacy .
  • Batch Purity : Validate compound purity (>95%) via HPLC before testing .

Advanced: How does crystallography inform solubility and formulation?

Answer:

  • X-Ray Diffraction : Reveals intermolecular N-H···O hydrogen bonds (2.8–3.2 Å) that stabilize crystal lattices, reducing solubility. Co-crystallization with cyclodextrins disrupts these bonds .
  • Polymorph Screening : Identify metastable forms with higher dissolution rates using solvent-drop grinding .

Advanced: What strategies optimize multi-target effects (e.g., kinase inhibition)?

Answer:

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) at 1 µM. Derivatives with pyrazolyl groups inhibit multiple kinases <50% at 1 µM .
  • Transcriptomics : RNA-seq identifies off-target pathways (e.g., MAPK/ERK) for combination therapy design .

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